molecular formula C20H18N6O2 B2877049 N2,N4-bis(4-methoxyphenyl)pteridine-2,4-diamine CAS No. 946348-78-3

N2,N4-bis(4-methoxyphenyl)pteridine-2,4-diamine

Cat. No. B2877049
CAS RN: 946348-78-3
M. Wt: 374.404
InChI Key: YDDOBXQSYXOSSR-UHFFFAOYSA-N
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Description

“N2,N4-bis(4-methoxyphenyl)pteridine-2,4-diamine” is a chemical compound with the molecular formula C20H18N6O2 . It is a derivative of pteridine-2,4-diamine, a class of compounds that have been studied for their potential anti-inflammatory properties . These compounds have been found to act as radical scavengers and inhibitors of lipoxygenase, an enzyme involved in the inflammatory response .


Synthesis Analysis

The synthesis of N-substituted 2,4-diaminopteridines, which includes “N2,N4-bis(4-methoxyphenyl)pteridine-2,4-diamine”, involves several steps . The general process includes the following reactions :


Molecular Structure Analysis

The molecular structure of “N2,N4-bis(4-methoxyphenyl)pteridine-2,4-diamine” is based on the 2,4-diaminopteridine core . This core is substituted with two 4-methoxyphenyl groups at the N2 and N4 positions .


Chemical Reactions Analysis

Pteridine-2,4-diamine derivatives, including “N2,N4-bis(4-methoxyphenyl)pteridine-2,4-diamine”, have been evaluated as antioxidants in several assays . Many of these compounds exhibited potent lipid antioxidant properties . Some are also inhibitors of soybean lipoxygenase, with IC50 values extending down to 100 nM for both targets .

Scientific Research Applications

Perovskite Solar Cells

N2,N4-bis(4-methoxyphenyl)pteridine-2,4-diamine: derivatives have been explored as hole transporting materials (HTMs) for perovskite solar cells (PSCs). These organic small molecules are crucial for PSCs as they facilitate the transport of holes from the perovskite layer to the metal electrodes, reducing non-radiative recombination and enhancing device efficiency . The derivatives exhibit good stability and high hole mobility, which are essential properties for efficient HTMs. Computational models, combined with experimental validation, have shown that these derivatives can lead to PSC devices with improved power conversion efficiency (PCE), highlighting their potential in next-generation solar energy technologies .

Organic Electronics

In the realm of organic electronics, N2,N4-bis(4-methoxyphenyl)pteridine-2,4-diamine derivatives can be used to design and synthesize materials with appropriate frontier molecular orbitals. These materials can exhibit desirable optical properties and high hole mobility, making them suitable for applications such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) . The ability to fine-tune the molecular structure of these derivatives allows for the optimization of electronic properties to meet specific requirements of various organic electronic devices.

Future Directions

The 2,4-diaminopteridine core, which is present in “N2,N4-bis(4-methoxyphenyl)pteridine-2,4-diamine”, represents a new scaffold for lipoxygenase inhibition and anti-inflammatory properties . Future research could focus on further exploring the therapeutic potential of these compounds in diseases involving oxidative stress and inflammation .

properties

IUPAC Name

2-N,4-N-bis(4-methoxyphenyl)pteridine-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N6O2/c1-27-15-7-3-13(4-8-15)23-19-17-18(22-12-11-21-17)25-20(26-19)24-14-5-9-16(28-2)10-6-14/h3-12H,1-2H3,(H2,22,23,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDDOBXQSYXOSSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC2=NC(=NC3=NC=CN=C32)NC4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N2,N4-bis(4-methoxyphenyl)pteridine-2,4-diamine

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